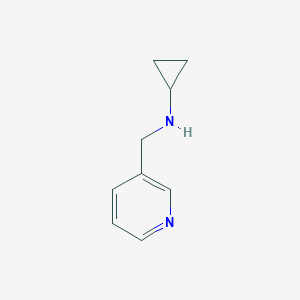

N-(pyridin-3-ylmethyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFHAPIXJIHOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360631 | |

| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183609-18-9 | |

| Record name | N-(pyridin-3-ylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(pyridin-3-yl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(pyridin-3-ylmethyl)cyclopropanamine: Structure, Properties, and Synthesis

Executive Summary: This document provides a comprehensive technical overview of N-(pyridin-3-ylmethyl)cyclopropanamine, a heterocyclic secondary amine of significant interest to the chemical and pharmaceutical research communities. By combining a strained cyclopropane ring with the versatile pyridine scaffold, this molecule serves as a valuable building block in medicinal chemistry. This guide details its molecular structure, physicochemical properties, predicted spectroscopic profile, and a robust synthetic pathway. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and application.

Introduction

This compound is a molecule that merges two privileged structural motifs in drug discovery: the cyclopropylamine moiety and the pyridine ring. The cyclopropylamine unit, with its inherent ring strain and unique electronic properties, is a key component in various bioactive compounds, including monoamine oxidase inhibitors (MAOIs), where it influences binding affinity and metabolic stability[1]. The pyridine ring is a ubiquitous heteroaromatic scaffold found in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding, π-π stacking, and its role as a bioisostere for a phenyl group, often improving solubility and metabolic profiles[2].

The combination of these two pharmacophores in a single, relatively simple structure makes this compound a versatile intermediate for constructing more complex molecules targeting a range of biological pathways, from neurological disorders to infectious diseases[2][3]. This guide aims to consolidate the core technical information on this compound, providing a foundational resource for its application in synthesis and drug development programs.

Molecular Structure and Identifiers

The structure of this compound consists of a cyclopropane ring directly bonded to a secondary amine, which is, in turn, connected to a pyridine ring via a methylene bridge at the 3-position.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source |

| IUPAC Name | N-[(pyridin-3-yl)methyl]cyclopropanamine | PubChem[4] |

| CAS Number | 1158468-90-6 (Hydrochloride Salt) | BLD Pharm[5] |

| Molecular Formula | C₉H₁₂N₂ | PubChem[4] |

| Molecular Weight | 148.21 g/mol | PubChem[4] |

| Canonical SMILES | C1CC1NCC2=CN=CC=C2 | PubChem[4] |

| InChI | InChI=1S/C9H12N2/c1-2-8(1)10-7-9-4-3-5-11-6-9/h1,3-6,10H,2,7H2 | PubChem[4] |

| InChIKey | BZFHAPIXJIHOOF-UHFFFAOYSA-N | PubChem[4] |

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. The data below are primarily computed properties that provide valuable guidance for experimental design.

Table 2: Computed Physicochemical Properties

| Property | Value | Implication for Drug Development |

| XLogP3 | 0.9 | Indicates good water solubility and balanced lipophilicity, favorable for oral bioavailability. |

| Hydrogen Bond Donor Count | 1 | The secondary amine can act as a hydrogen bond donor, facilitating interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 2 | The two nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility and target binding. |

| Rotatable Bond Count | 3 | Provides conformational flexibility, which can be advantageous for fitting into a protein's binding pocket. |

| Topological Polar Surface Area | 28.1 Ų | Suggests good potential for oral absorption and cell membrane permeability. |

| Monoisotopic Mass | 148.100049487 Da | Precise mass for high-resolution mass spectrometry analysis. |

Source: All data in Table 2 are computed by and sourced from PubChem[4].

Spectroscopic Profile (Predictive Analysis)

While specific experimental spectra for this compound are not widely published, a reliable spectroscopic profile can be predicted based on its structure. This serves as a benchmark for the characterization of synthesized material.

-

¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the pyridine ring would appear as complex multiplets between δ 7.0-8.5 ppm. The methylene bridge (–CH₂–) protons would likely be a singlet or a doublet (if coupling to the N-H) around δ 3.8-4.0 ppm. The cyclopropyl methine proton (–CH–) would be a multiplet further upfield, and the four cyclopropyl methylene protons (–CH₂–) would present as complex multiplets at even higher field, typically below δ 1.0 ppm. The N-H proton would appear as a broad singlet that is exchangeable with D₂O[6].

-

¹³C NMR: The carbon spectrum would show signals for the five distinct pyridine carbons in the aromatic region (δ 120-150 ppm). The methylene bridge carbon would be expected around δ 50-60 ppm. The cyclopropyl methine carbon would appear around δ 30-40 ppm, with the cyclopropyl methylene carbons appearing at a higher field (δ 5-15 ppm)[7].

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a moderate N-H stretch around 3300-3350 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and cyclopropyl groups would be just below 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1600-1400 cm⁻¹ region[8].

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would readily protonate the molecule, showing a strong [M+H]⁺ ion at m/z 149.1073[4].

Synthesis and Reactivity

Synthetic Strategy: Reductive Amination

A highly efficient and common method for preparing secondary amines like this compound is reductive amination. This one-pot reaction involves the condensation of an aldehyde (3-pyridinecarboxaldehyde) with a primary amine (cyclopropanamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Causality Behind Experimental Choices:

-

Method Selection: Reductive amination is chosen over direct N-alkylation of cyclopropanamine with a pyridin-3-ylmethyl halide. Direct alkylation often suffers from poly-alkylation, leading to tertiary amine and quaternary ammonium salt byproducts, which complicates purification. Reductive amination is a controlled, high-yield process that cleanly produces the desired secondary amine.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over aldehydes than other reducing agents like sodium borohydride, minimizing the side reaction of aldehyde reduction to the corresponding alcohol. STAB is also tolerant of the slightly acidic conditions that favor imine formation.

Synthetic Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via one-pot reductive amination.

Materials:

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Cyclopropanamine (1.1 eq)[9]

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

-

Amine Addition: Add cyclopropanamine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine. Rationale: This initial period allows the aldehyde-amine condensation to approach equilibrium before the reducing agent is introduced.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting aldehyde.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM. Rationale: This ensures complete recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine. Rationale: The addition of triethylamine to the eluent deactivates the acidic silica gel, preventing the basic amine product from tailing on the column and improving separation.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and high-resolution mass spectrometry, comparing the data to the predicted profiles.

Chemical Reactivity

The molecule possesses two primary sites of reactivity:

-

Secondary Amine: The lone pair on the nitrogen makes it nucleophilic and basic. It can be readily acylated to form amides, alkylated to form tertiary amines, or participate in other standard amine chemistries.

-

Pyridine Ring: The pyridine ring is generally electron-deficient. It is resistant to electrophilic aromatic substitution, which, if forced, occurs at the 3-position. It is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions[2]. The nitrogen atom of the pyridine ring can also be oxidized to an N-oxide or alkylated to form a pyridinium salt.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical building block for the synthesis of more complex molecules in drug discovery pipelines. Its structural features suggest potential in several therapeutic areas:

-

CNS Agents: The cyclopropylamine scaffold is a well-known feature in compounds targeting the central nervous system, such as MAO inhibitors[1]. The pyridine moiety can also contribute to interactions with neurological receptors[3].

-

Kinase Inhibitors: Many small-molecule kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the ATP-binding pocket. Analogues of this scaffold have been investigated as potent CDK2 inhibitors, a target in cancer therapy[10].

-

Antimicrobial Agents: Pyridine derivatives have a long history of use as antimicrobial agents, and novel compounds are continuously being developed to combat drug-resistant pathogens[2].

The compound serves as a versatile scaffold that allows for systematic modification at the secondary amine or the pyridine ring to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a synthetically accessible and medicinally relevant chemical scaffold. Its combination of a strained aliphatic ring and an aromatic heterocycle provides a unique three-dimensional structure and a favorable physicochemical profile for drug development. This guide has provided a detailed overview of its structure, properties, and a validated synthetic protocol, offering a solid foundation for researchers to incorporate this valuable building block into their synthetic and medicinal chemistry programs.

References

- Title: N-[(pyridin-3-yl)methyl]cyclopropanamine Source: PubChem URL:[Link]

- Title: N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine Source: PubChem URL:[Link]

- Title: N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride Source: PDSP URL:[Link]

- Title: Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine Source: PubChem URL:[Link]

- Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: National Center for Biotechnology Inform

- Title: N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach Source: RSC Publishing URL:[Link]

- Title: N-Methylcyclopropanamine | C4H9N | CID 11029756 Source: PubChem URL:[Link]

- Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL:[Link]

- Title: Synthesis and in vitro biological activity of N--pyrimidinamine derivatives Source: ResearchG

- Title: Supplementary Information Source: The Royal Society of Chemistry URL:[Link]

- Title: Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

- Title: NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring Source: YouTube URL:[Link]

- Title: Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines Source: Semantic Scholar URL:[Link]

- Title: N-[(pyridin-4-yl)methyl]cyclopropanamine Source: PubChem URL:[Link]

- Title: Cyclopropylamine | C3H7N | CID 69828 Source: PubChem URL:[Link]

- Title: WebSpectra - Problems in NMR and IR Spectroscopy Source: UCLA Chemistry and Biochemistry URL:[Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - N-[(pyridin-3-yl)methyl]cyclopropanamine (C9H12N2) [pubchemlite.lcsb.uni.lu]

- 5. 1158468-90-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 9. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-(pyridin-3-ylmethyl)cyclopropanamine

CAS Number: 183609-18-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-3-ylmethyl)cyclopropanamine is a heterocyclic organic compound that incorporates both a pyridine ring and a cyclopropylamine moiety.[1][2] This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions, while the cyclopropyl group can enhance metabolic stability and binding affinity to target proteins.[3] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthetic protocol, characterization methods, potential applications, and safety considerations.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 183609-18-9 | [1][2] |

| Molecular Formula | C₉H₁₂N₂ | [1][2] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | White crystals | [4] |

| Purity | Typically >95% | [1] |

| Synonyms | N-(3-Pyridylmethyl)cyclopropanamine, cyclopropyl(3-pyridylmethyl)amine, N-cyclopropyl-3-picolylamine | [5] |

Synthesis: A Representative Protocol via Reductive Amination

The most logical and widely applicable method for the synthesis of this compound is the reductive amination of 3-pyridinecarboxaldehyde with cyclopropanamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[6][7]

Reaction Scheme

Caption: Reductive amination of 3-pyridinecarboxaldehyde and cyclopropanamine.

Step-by-Step Experimental Protocol

Materials:

-

3-Pyridinecarboxaldehyde

-

Cyclopropanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Amine Addition: To the stirred solution, add cyclopropanamine (1.1 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction is typically exothermic, and gas evolution may be observed. Continue stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure product.

Characterization

As no publicly available experimental spectra for this compound have been identified, the following are predicted and expected characterization data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridine Protons: Expect signals in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2 of the pyridine ring will likely be the most deshielded.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets is expected for the methylene protons connecting the pyridine ring and the nitrogen atom.

-

Cyclopropyl Protons: Complex multiplets are anticipated in the upfield region (δ 0.3-1.0 ppm) for the cyclopropyl ring protons.

-

Amine Proton (-NH-): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Pyridine Carbons: Signals are expected in the aromatic region (δ 120-150 ppm).

-

Methylene Carbon (-CH₂-): A signal is anticipated around δ 50-60 ppm.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring are expected in the upfield region (δ 5-20 ppm).

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expect to observe the protonated molecule [M+H]⁺ at m/z 149.1073.

Infrared (IR) Spectroscopy

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.

-

C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=N and C=C Stretch (pyridine ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Research

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of pharmaceutical research.

-

Scaffold for Biologically Active Molecules: The pyridine ring is a key component in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9]

-

Neurological and Psychiatric Disorders: The cyclopropylamine moiety is present in certain classes of monoamine oxidase inhibitors (MAOIs), which are used to treat depression and other neurological conditions.[6]

-

Kinase Inhibitors: Pyridine-containing compounds are frequently investigated as kinase inhibitors for the treatment of cancer and inflammatory diseases.[10][11]

The combination of the pyridine and cyclopropylamine groups in this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic value. Further research is warranted to explore its pharmacological profile.

Safety and Handling

Hazard Statements (Predicted):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential as a building block in the development of new chemical entities for pharmaceutical and other applications. This guide has provided a comprehensive overview of its properties, a detailed representative synthetic protocol, and a discussion of its potential applications and necessary safety precautions. Further experimental investigation into the biological activity and analytical characterization of this molecule is highly encouraged to fully realize its potential.

References

- ChemTik. CAS No.183609-18-9 | this compound. [Link]

- Google Patents. Heterocyclic compounds and uses thereof.

- PubChem. N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine. [Link]

- Longdom Publishing SL.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. Crystalline forms of N,N-dicyclopropyl-4-(1,5-dimethyl-1H-pyrazol-3-ylamino)

- Google Patents. Pharmaceutical compositions of N-methyl-2-3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl-benzamide.

- Google Patents.

- Google Patents. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).

- Google Patents. 4-(imidazo[1,2-a]pyridin-3-yl)

- PubChem. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. [Link]

- Google Patents.

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

- Parveen, H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]

- MDPI.

- Paraskevopoulos, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

- Semantic Scholar. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[. [Link]

- Kumar, A., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882. [Link]

- MDPI.

- Google Patents. N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. WO2013154878A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 11. TW201328725A - Pharmaceutical compositions of N-methyl-2-3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl-benzamide - Google Patents [patents.google.com]

synthesis of N-(pyridin-3-ylmethyl)cyclopropanamine from 3-pyridinemethanamine

An In-depth Technical Guide to the Synthesis of N-(pyridin-3-ylmethyl)cyclopropanamine from 3-Pyridinemethanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a valuable building block in medicinal chemistry, from the readily available starting material, 3-pyridinemethanamine.[1] The document delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective synthetic strategies. The primary focus is on reductive amination, a robust and widely utilized method for C-N bond formation.[2][3] Alternative approaches, including direct N-alkylation and modern copper-catalyzed N-cyclopropylation, are also critically evaluated. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical application of these synthetic transformations.

Introduction: Strategic Importance and Synthetic Overview

This compound incorporates two key pharmacophoric elements: the pyridine ring, a common motif in numerous pharmaceuticals, and the cyclopropylamine moiety, which is recognized for its ability to modulate metabolic stability, potency, and selectivity in drug candidates. The unique structural and electronic properties of the strained cyclopropane ring can significantly influence the biological activity of a molecule.[1] Consequently, efficient and scalable methods for the synthesis of this compound are of high interest to the pharmaceutical industry.

The synthesis commences with 3-pyridinemethanamine (also known as 3-picolylamine), a commercially available primary amine.[4][5] This guide will explore the following primary synthetic pathways to achieve the target molecule:

-

Reductive Amination: A two-step, one-pot reaction involving the condensation of 3-pyridinemethanamine with cyclopropanecarboxaldehyde to form an imine, which is subsequently reduced in situ.

-

Direct N-Alkylation: A classical nucleophilic substitution reaction where 3-pyridinemethanamine displaces a leaving group from a cyclopropylmethyl electrophile.

-

Copper-Promoted N-Cyclopropylation: A modern cross-coupling method utilizing cyclopropylboronic acid as the cyclopropyl source.

Each method presents distinct advantages and challenges concerning reagent availability, reaction conditions, scalability, and impurity profiles, which will be discussed in detail.

Core Synthetic Strategy: Reductive Amination

Reductive amination is arguably the most versatile and frequently employed method for synthesizing amines in pharmaceutical development.[2][3] The strategy's success lies in its operational simplicity and the use of mild reducing agents that selectively reduce the iminium ion intermediate without affecting other functional groups.

Mechanism of Action

The reaction proceeds through a well-established two-stage mechanism. First, the nucleophilic primary amine (3-pyridinemethanamine) attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by dehydration to form a Schiff base, or more accurately, a protonated iminium ion under mildly acidic conditions. In the second stage, a hydride-based reducing agent selectively reduces the C=N double bond to yield the target secondary amine.

Caption: General workflow for N-Alkylation.

Copper-Promoted N-Cyclopropylation

A more modern approach involves the copper-promoted coupling of an amine with cyclopropylboronic acid. This method, adapted from protocols for aryl amines, offers an alternative when other methods fail. [6]The reaction typically requires a copper(II) salt like copper(II) acetate, a ligand such as 2,2'-bipyridine, and a base in a solvent like dichloroethane under an air atmosphere. [6]While powerful, this method involves more expensive reagents (boronic acid, copper catalyst) and may require more extensive optimization compared to the classical routes.

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination | Direct N-Alkylation | Copper-Promoted N-Cyclopropylation |

| Primary Reagents | Cyclopropanecarboxaldehyde, Reducing Agent (e.g., STAB) | (Halomethyl)cyclopropane, Base (e.g., K₂CO₃) | Cyclopropylboronic Acid, Cu(OAc)₂, Ligand |

| Key Advantages | High selectivity, mild conditions, one-pot procedure, wide functional group tolerance. | Utilizes simple reagents, straightforward concept. | Novel C-N bond formation, good for complex substrates. |

| Key Disadvantages | Aldehyde stability can be a concern. | Risk of over-alkylation, potentially harsh conditions (heat). | Expensive reagents, catalyst residues, requires optimization. |

| Typical Solvents | MeOH, DCM, THF | DMF, Acetonitrile | Dichloroethane |

| Scalability | Excellent, especially with catalytic hydrogenation. | Moderate; side reactions can complicate purification. | Less established for large scale; cost may be prohibitive. |

Detailed Experimental Protocol: Reductive Amination

This section provides a validated, step-by-step protocol for the synthesis of this compound via reductive amination using 2-picoline borane.

Materials and Reagents:

-

3-Pyridinemethanamine (1.0 eq)

-

Cyclopropanecarboxaldehyde (1.1 eq)

-

2-Picoline Borane complex (1.2 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-pyridinemethanamine (1.0 eq) and anhydrous methanol (to make a 0.5 M solution).

-

Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.1 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 1 hour to facilitate imine formation.

-

Reduction: In a separate flask, dissolve the 2-picoline borane complex (1.2 eq) in a small amount of methanol. Add this solution slowly to the reaction mixture. Caution: Hydrogen gas may be evolved.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Conclusion

The is most effectively achieved through reductive amination. This method offers a superior combination of mild reaction conditions, high selectivity, operational simplicity, and scalability, making it the preferred choice for both laboratory and industrial applications. While direct N-alkylation and copper-promoted N-cyclopropylation serve as viable alternatives, they present challenges such as side reactions and higher costs, respectively. The detailed protocol provided herein offers a reliable and reproducible pathway to this valuable chemical intermediate, empowering further research and development in medicinal chemistry.

References

- Molbase. Synthesis of N-cyclohexyl-N-(pyridin-3-ylmethyl)-chloromethanesulfonamide.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination.

- ChemBK. 3-Pyridinemethanamine, N-(3-methoxypropyl)-.

- PubChem. 3-Pyridinemethanamine. National Center for Biotechnology Information.

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Al-Amiery, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183.

- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts, 13(2), 406.

- Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054.

- ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (2018).

- Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395.

- The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018).

- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (2023). Journal of Organic and Inorganic Chemistry.

- ResearchGate. Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH3).

- NIST. 3-Pyridinemethanamine. NIST Chemistry WebBook.

- LookChem. This compound hydrochloride CAS NO.1158468-90-6.

- Google Patents. US2286796A - Purification of n-methyl-p-aminophenol.

- ResearchGate. (PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles.

- PubChem. 3-(Methylaminomethyl)pyridine. National Center for Biotechnology Information.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Pyridinemethanamine [webbook.nist.gov]

- 6. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-(pyridin-3-ylmethyl)cyclopropanamine: A Molecule of Interest in Medicinal Chemistry

Abstract

N-(pyridin-3-ylmethyl)cyclopropanamine is a secondary amine that incorporates two key structural motifs of significant interest in contemporary drug discovery: a pyridine ring and a cyclopropylamine moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals. We will delve into the rationale behind its molecular design, explore its synthesis via reductive amination, and discuss its potential as a modulator of key biological targets, including monoamine oxidases and various CNS receptors. This document aims to serve as a foundational resource for the further investigation and utilization of this promising chemical entity.

Core Molecular Attributes

This compound is characterized by the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol .[1] The structure features a pyridine ring linked via a methylene bridge to a cyclopropylamine group. This unique combination of a planar aromatic heterocycle and a strained, rigid aliphatic amine confers specific physicochemical properties that are highly sought after in medicinal chemistry.

Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | - |

| CAS Number | 193153-60-5 (for pyridin-4-yl isomer) | SCBT[2] |

| Predicted XlogP | 1.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Characterization

The primary synthetic route to this compound is through reductive amination. This robust and widely utilized reaction provides an efficient means of forming the crucial carbon-nitrogen bond between the pyridine and cyclopropylamine fragments.

General Synthesis Protocol: Reductive Amination

The synthesis involves the reaction of 3-pyridinecarboxaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

A general synthesis pathway for this compound.

Step-by-Step Methodology:

-

Imine Formation: 3-Pyridinecarboxaldehyde and cyclopropylamine are dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE). The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate. The removal of water, often through the use of a drying agent like anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards imine formation.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. This reagent is selective for the reduction of the imine in the presence of the aldehyde, minimizing side reactions. The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution, such as sodium bicarbonate. The organic layer is separated, washed with brine, dried over a drying agent, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, a singlet for the methylene bridge protons, and signals for the protons of the cyclopropyl ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring, the methylene bridge, and the cyclopropyl group.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being observed at m/z 163.23.

Rationale in Drug Design and Potential Biological Activity

The combination of the pyridine and cyclopropylamine moieties in a single molecule is a deliberate design choice aimed at leveraging the favorable pharmacological properties of each component.

The Role of the Pyridine Moiety

The pyridine ring is a common feature in many approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.[3] Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets. The position of the nitrogen atom in the ring also influences the molecule's basicity and dipole moment, which can be fine-tuned to optimize pharmacokinetic properties.

The Significance of the Cyclopropylamine Fragment

Cyclopropylamines are considered "bioisosteres" of larger, more flexible alkyl groups. The rigid, three-membered ring introduces conformational constraint, which can lead to increased binding affinity and selectivity for a specific target by reducing the entropic penalty of binding. Moreover, the cyclopropyl group is often associated with improved metabolic stability, as it can be less susceptible to enzymatic degradation compared to linear alkyl chains.

Potential Biological Targets

Based on the structural features of this compound, several biological targets can be postulated:

-

Monoamine Oxidases (MAO): The cyclopropylamine moiety is a well-known pharmacophore in a class of MAO inhibitors.[4] These enzymes are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[5][6] While direct experimental data for this compound is lacking, its structural similarity to known MAO inhibitors suggests it may exhibit activity against these enzymes.

-

Sigma (σ) Receptors: These receptors are implicated in a variety of neurological and psychiatric conditions. Many sigma receptor ligands contain an amine and an aromatic group, making this compound a plausible candidate for interaction with these receptors.[7] Both sigma-1 and sigma-2 receptors are being explored as targets for the treatment of neurodegenerative diseases and cancer.[8][9]

-

Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a core component of nicotine, the endogenous agonist for nAChRs.[2][3] These ligand-gated ion channels are involved in a wide range of cognitive functions, and their modulation is a key strategy in the development of treatments for Alzheimer's disease, schizophrenia, and nicotine addiction.[10] The N-(pyridin-3-ylmethyl) group could mimic the binding of acetylcholine or nicotine at these receptors.

Future Directions and Conclusion

This compound represents a molecule with significant potential in the field of drug discovery. Its synthesis is straightforward, and its structural components are associated with favorable pharmacological properties. However, a comprehensive understanding of its biological activity is currently lacking.

Future research should focus on:

-

Detailed Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol, along with complete spectroscopic characterization, is essential.

-

In Vitro Pharmacological Profiling: The compound should be screened against a panel of relevant biological targets, including MAO-A, MAO-B, sigma-1, and sigma-2 receptors, and various subtypes of nAChRs to determine its binding affinities and functional activity (agonist, antagonist, or modulator).

-

Physicochemical Property Determination: Experimental measurement of key properties such as pKa, solubility, and logP will be crucial for understanding its drug-like properties.

-

In Silico Modeling: Molecular docking and dynamics simulations could provide insights into the potential binding modes of this compound at its biological targets, guiding further optimization efforts.

References

- From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. PubMed Central.

- Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. PubMed Central.

- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. PubMed Central.

- N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine. PubChem.

- Supplementary Information. The Royal Society of Chemistry.

- N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. PubChem.

- Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. PubMed Central.

- 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate.

- Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed Central.

- IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate.

- Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. PubMed Central.

- IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate.

- The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central.

- (PDF) 1 H and 13 C NMR spectra of polycyclic compounds. ResearchGate.

- Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group.

- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed.

- Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines. Figshare.

- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central.

- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.

- Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI.

- Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. ACS Publications.

- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.

- CYCLOPROPYLAMINE. Ataman Kimya.

- Nicotinic agonist. Wikipedia.

Sources

- 1. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 3. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Activity of N-(pyridin-3-ylmethyl)cyclopropanamine Derivatives

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a significant leap towards the efficient discovery of novel therapeutics. The N-(pyridin-3-ylmethyl)cyclopropanamine core is one such scaffold that has garnered considerable attention. Its unique combination of a strained cyclopropylamine ring, a flexible methylene linker, and a hydrogen-bond-accepting pyridine moiety endows it with the ability to interact with a diverse range of protein targets. This guide provides an in-depth technical exploration of the biological activities of derivatives based on this core, with a particular focus on their roles as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). We will delve into the synthetic rationale, mechanisms of action, structure-activity relationships, and the experimental protocols necessary to evaluate these compelling molecules, offering a comprehensive resource for researchers and drug development professionals.

I. The Genesis of a Potent Pharmacophore: Synthesis of the this compound Core

The synthetic accessibility of a chemical scaffold is a cornerstone of its utility in drug discovery. The this compound core is typically constructed via a reductive amination reaction, a robust and versatile method for forming carbon-nitrogen bonds.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a general, yet effective, procedure for the synthesis of the parent this compound.

Materials:

-

Pyridine-3-carboxaldehyde

-

Cyclopropanamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup: To a solution of pyridine-3-carboxaldehyde (1.0 eq) in DCE or THF at room temperature, add cyclopropanamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Reaction Progression: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to afford the pure this compound.

Causality of Experimental Choices:

-

Reductant: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation as it is milder and more selective for imines over aldehydes compared to other borohydrides like sodium borohydride. This selectivity minimizes the formation of the corresponding alcohol from the starting aldehyde.

-

Solvent: Dichloroethane and THF are excellent solvents for this reaction due to their ability to dissolve the reactants and intermediates, and their compatibility with the reducing agent.

-

Acid Catalyst: The addition of a catalytic amount of acetic acid accelerates the formation of the iminium ion, which is the species that is ultimately reduced.

II. Targeting the Epigenome: this compound Derivatives as LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme, is a critical regulator of histone methylation and is frequently overexpressed in various cancers.[1][2] This has made it an attractive target for anticancer drug development. The cyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of FAD-dependent amine oxidases, including LSD1.[3]

Mechanism of Irreversible Inhibition

This compound derivatives act as mechanism-based inactivators of LSD1. The cyclopropylamine ring undergoes oxidation by the FAD cofactor within the enzyme's active site, leading to the formation of a reactive cyclopropaniminium species. This intermediate then forms a stable, covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[3]

Signaling Pathway of LSD1 in Cancer

Caption: MAO-B's role in neurodegeneration and the impact of its inhibition.

Structure-Activity Relationships (SAR) for MAO Inhibition

The SAR for MAO inhibition by this compound derivatives is expected to show some parallels with that of LSD1 inhibition, given the similarity in the catalytic mechanism. However, differences in the active site topographies of MAO-A, MAO-B, and LSD1 will lead to variations in selectivity and potency.

| R-Group Modification | General Effect on MAO-B Inhibition | Rationale |

| Substitution on the pyridine ring | Can influence selectivity for MAO-A vs. MAO-B | The active sites of MAO-A and MAO-B have different volumes and residue compositions, allowing for selective targeting through appropriate substitution patterns. |

| N-alkylation of the cyclopropylamine | May alter potency and selectivity | Modifications at this position can impact the orientation of the molecule within the active site. |

Table 2: Postulated Structure-Activity Relationships for MAO Inhibition.

Experimental Protocol: MAO Inhibition Assay (Spectrophotometric)

This protocol provides a method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

UV-transparent 96-well microplate

-

Spectrophotometer microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B, as well as their respective substrates, in potassium phosphate buffer.

-

Assay Reaction: In each well of the microplate, add the following:

-

Potassium phosphate buffer

-

Test compound at various concentrations (or DMSO for control)

-

MAO-A or MAO-B enzyme

-

Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

-

Initiate Reaction: Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the reaction.

-

Signal Detection: Immediately measure the increase in absorbance over time at 316 nm for the formation of 4-hydroxyquinoline (from kynuramine) or 250 nm for the formation of benzaldehyde (from benzylamine).

-

Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

IV. Concluding Remarks and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of inhibitors targeting FAD-dependent amine oxidases. The derivatives have shown significant promise as both anticancer and neuroprotective agents through their potent and irreversible inhibition of LSD1 and MAO, respectively. The synthetic tractability of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidating Selectivity Profiles: A comprehensive screening of derivatives against a panel of FAD-dependent enzymes is necessary to fully understand their selectivity profiles and to minimize off-target effects.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models of cancer and neurodegenerative diseases to evaluate their in vivo efficacy, pharmacokinetics, and safety.

-

Exploration of Other Targets: Given the privileged nature of this scaffold, it is plausible that its derivatives may interact with other, as-yet-unidentified biological targets. High-throughput screening and chemoproteomics approaches could unveil novel therapeutic opportunities.

By continuing to explore the rich chemical space around the this compound core, the scientific community is well-positioned to develop next-generation therapeutics for some of the most challenging human diseases.

V. References

-

Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation. (n.d.). Scientific Archives. Retrieved January 9, 2026, from [Link]

-

Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. (2025, February 17). PubMed. Retrieved January 9, 2026, from [Link]

-

Understanding the role of LSD1 in cellular processes and disease. (2025, March 8). News-Medical.net. Retrieved January 9, 2026, from [Link]

-

Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. (n.d.). Journal of Translational Medicine. Retrieved January 9, 2026, from [Link]

-

Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. (2019, March 7). MDPI. Retrieved January 9, 2026, from [Link]

-

Type A and B Monoamine Oxidase in Age-Related Neurodegenerative Disorders: Their Distinct Roles in Neuronal Death and Survival. (2012, October 1). R Discovery. Retrieved January 9, 2026, from [Link]

-

Role of Histone Lysine-Specific Demethylase 1(Lsd1) in Cancer Therapy. (n.d.). Retrieved January 9, 2026, from [Link]

-

Pharmacological Inhibition of LSD1 for Cancer Treatment. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024, July 14). Open Exploration Publishing. Retrieved January 9, 2026, from [Link]

-

Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons. (n.d.). BioKB. Retrieved January 9, 2026, from [Link]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. (2015, March 6). PubMed. Retrieved January 9, 2026, from [Link]

-

Summary of compound performance. (A) LSD1 IC50 values obtained with... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Inhibition of LSD1 by 48. Panel A: IC50 determination for compound 48... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

IC50 values of LSD1 inhibitors. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

IC50 values after 30 min preincubation and the enhancement from the... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). TheraIndx. Retrieved January 9, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents. Retrieved January 9, 2026, from

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (n.d.). Longdom Publishing. Retrieved January 9, 2026, from [Link]

-

N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Streamlining the Synthesis of Pyridones through Oxidative Amination. (n.d.). ChemRxiv. Retrieved January 9, 2026, from [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Process for the manufacture of cyclopropylamine. (1989, August 30). Google Patents. Retrieved January 9, 2026, from

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[. (2022, September 8). Semantic Scholar. Retrieved January 9, 2026, from https://www.semanticscholar.org/paper/Synthesis-and-Structure%E2%80%93Activity-Relationships-for-A-Singh/9a419c8f07011985472855172462e92c25345719

-

(PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(pyridin-3-ylmethyl)cyclopropanamine

Forward

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel small molecule, N-(pyridin-3-ylmethyl)cyclopropanamine. As a compound with structural motifs common to several classes of pharmacologically active agents, it presents a compelling case for further investigation. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the prospective mechanisms of action and therapeutic applications. It is important to note that while direct experimental data for this compound is not yet widely available in peer-reviewed literature, this guide synthesizes current knowledge of structurally related compounds to illuminate its most promising therapeutic avenues. The experimental protocols and mechanistic insights provided herein are intended to serve as a foundational resource for initiating research and development programs centered on this and similar chemical entities.

Introduction to this compound

This compound is a secondary amine featuring a pyridine ring linked via a methylene bridge to a cyclopropanamine moiety. This unique combination of a rigid, strained cyclopropyl group and an aromatic, hydrogen-bond-accepting pyridine ring suggests a high potential for specific interactions with biological macromolecules. The cyclopropylamine scaffold is a well-established pharmacophore in medicinal chemistry, most notably for its ability to act as a mechanism-based inhibitor of flavin-dependent enzymes. The pyridinylmethyl group is also a common feature in a diverse range of therapeutic agents, contributing to target binding through various non-covalent interactions.

This guide will explore four primary potential therapeutic targets for this compound based on these structural features:

-

Monoamine Oxidases (MAO-A and MAO-B)

-

Fatty Acid Amide Hydrolase (FAAH)

-

Sigma Receptors (σ1 and σ2)

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

For each potential target, we will delve into the mechanistic rationale for interaction, present relevant data from analogous compounds, provide detailed experimental protocols for target validation, and visualize key pathways and workflows.

Potential Therapeutic Target: Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAOs can lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1]

Mechanistic Rationale for MAO Inhibition

The cyclopropylamine moiety is a classic feature of irreversible MAO inhibitors.[2] The mechanism of inhibition involves the enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizing the cyclopropylamine. This process generates a reactive cyclopropaniminium intermediate that subsequently forms a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[2] Given the presence of this key functional group, it is highly probable that this compound acts as a mechanism-based inhibitor of MAO. The substitution on the amine, in this case, the pyridin-3-ylmethyl group, will influence the selectivity and potency for the two major isoforms, MAO-A and MAO-B.

Data on Structurally Related MAO Inhibitors

While specific IC50 values for this compound are not available, studies on other cyclopropylamine derivatives provide valuable insights. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been shown to be a potent and selective MAO-B inhibitor.[3][4]

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | MAO-A/MAO-B > 34 | [3] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | [3] | |

| Tranylcypromine | MAO-A/B | ~200 | Non-selective | [5] |

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

This protocol outlines a continuous spectrophotometric method to determine the inhibitory activity of this compound against human recombinant MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

This compound

-

96-well UV-transparent microplates

-

Spectrophotometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate, add 100 µL of potassium phosphate buffer, 20 µL of the test compound solution, and 40 µL of the MAO enzyme solution (MAO-A or MAO-B).

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding 40 µL of the substrate solution (kynuramine for MAO-A, benzylamine for MAO-B).

-

Immediately measure the change in absorbance over time at 316 nm for MAO-A (formation of 4-hydroxyquinoline) or 250 nm for MAO-B (formation of benzaldehyde).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of MAO Inhibition Workflow

Potential Therapeutic Target: Sigma Receptors (σ1 and σ2)

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled receptors. They are involved in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival. Ligands of sigma receptors are being investigated for the treatment of neurological disorders, psychiatric conditions, and cancer.

Mechanistic Rationale for Sigma Receptor Binding

The N-substituted amine and the aromatic ring are key pharmacophoric elements for sigma receptor ligands. The pyridin-3-ylmethyl group in this compound could potentially interact with the binding pocket of sigma receptors. The nitrogen atom can form a key salt bridge, and the pyridine ring can participate in hydrophobic and aromatic interactions.

Data on Structurally Related Sigma Receptor Ligands

While direct binding data for the compound of interest is unavailable, various N-alkylamines and compounds with pyridinyl moieties have shown affinity for sigma receptors.

| Compound | Target | Ki (nM) | Reference |

| Haloperidol | σ1 | 3.2 | [6] |

| (+)-Pentazocine | σ1 | 2.5 | [6] |

| JZ107 | σ1 | 7.9 | [7] |

| JZ107 | σ2 | 5.1 | [7] |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.

Materials:

-

Guinea pig brain membranes (or cells expressing human sigma-1 receptor)

-

[³H]-(+)-Pentazocine (radioligand)

-

Haloperidol (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

This compound

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.

-

For non-specific binding, use a high concentration of haloperidol instead of the test compound.

-

Incubate the tubes at 37°C for 120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

Visualization of Sigma Receptor Assay Workflow

Potential Therapeutic Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. [8]Dysregulation of this pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. [9]

Mechanistic Rationale for NF-κB Pathway Modulation

Pyridine-containing compounds have been reported to possess anti-inflammatory properties, with some acting through the inhibition of the NF-κB pathway. [3]The mechanism can be multifaceted, including the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. By preventing IκB degradation, the translocation of NF-κB to the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes.

Data on Structurally Related NF-κB Inhibitors

A number of pyridine derivatives have been identified as inhibitors of the NF-κB pathway.

| Compound | Target | IC50 | Reference |

| Compound 51 (a polysubstituted pyridine) | NF-κB transcriptional activity | 172.2 nM | [3] |

| Resveratrol (a polyphenol) | NF-κB pathway | Varies with cell type | [1] |

| Curcumin (a polyphenol) | NF-κB pathway | Varies with cell type | [1] |

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol describes a cell-based reporter assay to assess the effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

-

Tumor necrosis factor-alpha (TNF-α)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HEK293-NF-κB-luciferase cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Incubate the cells for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Visualization of NF-κB Signaling Pathway

Summary and Future Directions

This compound is a molecule of significant therapeutic interest due to its structural features, which are present in known inhibitors of several key drug targets. This guide has outlined the strong potential for this compound to act as an inhibitor of monoamine oxidases , fatty acid amide hydrolase , a ligand for sigma receptors , and a modulator of the NF-κB signaling pathway .